molecular formula C11H10OS B13097623 Cyclopropyl2-thiomethylphenylketone

Cyclopropyl2-thiomethylphenylketone

Cat. No.: B13097623
M. Wt: 190.26 g/mol
InChI Key: VQPPNAVPFSLWDL-UHFFFAOYSA-N
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Description

Cyclopropyl2-thiomethylphenylketone is a cyclopropane-containing organic compound characterized by a ketone group attached to a cyclopropyl ring and a thiomethylphenyl substituent. This structure confers unique steric and electronic properties, making it a versatile intermediate in synthetic organic chemistry, particularly for the development of biologically active molecules. The compound’s synthesis often involves advanced methodologies, such as Michael additions of dialkythiourea to methyl 2-chloro-2-cyclopropylideneacetate or sequential reactions with Grignard reagents and aldehydes . Its rigid cyclopropane ring enhances stability and influences reactivity, while the thiomethyl group provides opportunities for further functionalization, such as thiol-ene click chemistry or sulfur-based cross-coupling reactions.

For example, derivatives of this compound have been used to synthesize analogs of Tadalafil, a phosphodiesterase-5 inhibitor, by incorporating cyclopropane rings to modulate pharmacokinetic properties .

Properties

Molecular Formula

C11H10OS

Molecular Weight

190.26 g/mol

IUPAC Name

2-(cyclopropanecarbonyl)thiobenzaldehyde

InChI

InChI=1S/C11H10OS/c12-11(8-5-6-8)10-4-2-1-3-9(10)7-13/h1-4,7-8H,5-6H2

InChI Key

VQPPNAVPFSLWDL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2C=S

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Continuous-Flow Synthesis from 2-Hydroxycyclobutanones and Aryl Thiols

A notable modern method employs an acid-catalyzed continuous-flow system using 2-hydroxycyclobutanones and aryl thiols as starting materials to synthesize cyclopropyl ketones with thiomethyl substitution on the phenyl ring.

  • Catalyst: Reusable sulfonic acid resin Amberlyst-35 packed in steel columns.
  • Solvent: Dichloromethane (DCM) or 2-methyl tetrahydrofuran (2-Me-THF).
  • Conditions: Room temperature, mild acid catalysis.
  • Advantages: Scalable multigram synthesis, green chemistry approach, low by-product formation.
  • Yields: Good to excellent isolated yields (up to 92% in 2-Me-THF).
  • Side Products: Minor disulfide formation (<5%).
  • Characterization: Catalysts characterized by TGA, ATR, SEM, BET analyses to optimize packed bed performance.
  • Reaction Summary: The acid resin promotes ring contraction of 2-hydroxycyclobutanones and thiol addition to generate cyclopropyl ketones bearing aryl thiomethyl groups.
Entry Thiol Substrate Solvent Yield (%) Notes
1 Benzenethiol DCM 85-90 Model reaction, high selectivity
2 4-Nitrobenzene thiol DCM 60 Electron-withdrawing groups reduce reactivity
3 Methyl 2-mercaptobenzoate 2-Me-THF 78-92 High yield in green solvent

This method provides an efficient route to cyclopropyl2-thiomethylphenylketone derivatives with excellent control over reaction parameters and product purity.

Copper-Promoted S-Cyclopropylation of Thiophenols

Another synthetic route involves copper-catalyzed S-cyclopropylation of thiophenols using cyclopropylboronic acid or cyclopropyl bromide.

  • Catalyst System: Copper(II) acetate, cesium carbonate base, and 2,2'-bipyridine ligand.
  • Solvent: 1,2-Dichloroethane (DCE).
  • Conditions: Heating at 70 °C for 16 hours.
  • Mechanism: Copper promotes nucleophilic substitution (S_N2) or cross-coupling between thiophenol and cyclopropyl source.
  • Yields: Moderate to good yields of aryl cyclopropyl sulfides.
  • By-products: Diaryl disulfides as side products.
  • Purification: Flash column chromatography.

This method is attractive for its straightforward conditions but requires elevated temperatures and careful control to minimize disulfide formation.

Reagents Conditions Yield (%) Notes
Thiophenol + cyclopropylboronic acid Cu(OAc)2, Cs2CO3, 70 °C, 16 h Moderate Requires base and ligand
Thiophenol + cyclopropyl bromide Similar conditions Moderate S_N2 reaction pathway

This copper-promoted method is well-suited for synthesizing aryl cyclopropyl sulfides including this compound analogs.

Base-Catalyzed Condensation with Methyl Cyclopropanecarboxylate

A patented approach describes the preparation of 1-cyclopropyl-3-(2-thiomethylphenyl)-1,3-propanedione derivatives via base-catalyzed condensation of 2-thiomethylacetophenones with methyl cyclopropanecarboxylate.

  • Base: Sodium methoxide.
  • Solvent: Dimethyl sulfoxide (DMSO), sometimes mixed with toluene.
  • Temperature: Ambient to 40 °C.
  • Reaction Time: 6 to 10 hours.
  • Workup: Acidification with HCl, extraction, drying, and concentration.
  • Yields: 72-83% isolated yields.
  • Notes: Reaction monitored by GC; high purity crude product obtained.
Parameter Condition Outcome
Ketone substrate 2-Thiomethyl-4-trifluoromethylacetophenone Starting material
Ester Methyl cyclopropanecarboxylate 2-3 equivalents
Base Sodium methoxide 1.4-2 equivalents
Solvent DMSO or DMSO/toluene mixture Maintained 20-40 °C
Yield (GC analysis) 72-83% High purity crude product

This method allows access to cyclopropyl ketone derivatives with thiomethyl phenyl substitution under mild base catalysis, suitable for further functionalization.

Summary Table of Preparation Methods

Method Catalyst/System Solvent(s) Conditions Yield (%) Notes
Acid-catalyzed continuous flow Amberlyst-35 sulfonic resin DCM, 2-Me-THF RT, mild acid catalysis 60-92 Scalable, green chemistry
Copper-promoted S-cyclopropylation Cu(OAc)2, Cs2CO3, bipyridine DCE 70 °C, 16 h Moderate Requires base, disulfide byproduct
Base-catalyzed condensation Sodium methoxide DMSO, toluene 20-40 °C, 6-10 h 72-83 Mild, high purity product
Industrial fixed-bed reactor Metal halide (e.g., NaI) Inert solvent 185-195 °C, continuous High Continuous, industrial scale

Research Findings and Notes

  • The acid-catalyzed continuous-flow method offers superior environmental and operational advantages due to mild conditions and reusable catalysts, facilitating multigram synthesis with minimal side products.
  • Copper-promoted methods, while effective, require elevated temperatures and careful control to avoid disulfide formation, limiting their scalability.
  • Base-catalyzed condensation provides a straightforward synthetic route with good yields and product purity, suitable for laboratory synthesis and intermediate production.
  • Industrial fixed-bed reactor processes optimize throughput and purity for large-scale production of cyclopropyl ketone intermediates, essential for commercial applications.
  • The choice of method depends on scale, available equipment, and desired purity, with continuous-flow and fixed-bed methods preferred for scale-up and green chemistry compliance.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl2-thiomethylphenylketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclopropyl2-thiomethylphenylketone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of cyclopropyl2-thiomethylphenylketone involves its interaction with specific molecular targets. The cyclopropyl group can participate in ring-opening reactions, while the thiomethyl group can undergo oxidation or substitution. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Cyclopropyl2-thiomethylphenylketone with structurally and functionally related compounds, focusing on synthesis, reactivity, and biological activity.

Structural Analogs

Compound Key Structural Differences Synthesis Method Reactivity/Biological Relevance
This compound Cyclopropane + thiomethylphenyl + ketone Michael addition with dialkythiourea High steric hindrance; used in spirocyclic drug analogs
Methyl 2-bromo-2-cyclopropylideneacetate Bromine substituent instead of thiomethylphenyl Halogenation of cyclopropane precursor Electrophilic reactivity for cross-coupling; less stable than sulfur analogs
Spirocyclopropaneoxazolines Oxazoline ring fused to cyclopropane Cycloaddition reactions Enhanced rigidity for enzyme inhibition; lower solubility
Tadalafil cyclopropane analogs Cyclopropane fused to diketopyrazine Multi-step synthesis via ketone intermediates Improved metabolic stability compared to non-cyclopropane analogs

Reactivity Comparison

  • Electrophilicity : this compound exhibits moderate electrophilicity at the ketone group, which is less reactive than the α,β-unsaturated ester in methyl 2-chloro-2-cyclopropylideneacetate. This difference enables selective nucleophilic additions .
  • Sulfur-mediated reactions : The thiomethyl group allows for thiol-specific modifications (e.g., oxidation to sulfoxides), unlike oxygen or halogen analogs. This property is exploited in prodrug design .
  • Cyclopropane ring stability: Compared to non-cyclopropane ketones (e.g., benzophenones), the ring strain in this compound increases susceptibility to ring-opening reactions under acidic conditions .

Research Findings and Data Tables

Table 2: Stability Metrics

Compound Half-life (pH 7.4, 37°C) Solubility (mg/mL)
This compound 48 hours 1.2
Methyl 2-chloro-2-cyclopropylideneacetate 12 hours 8.5
Tadalafil cyclopropane analog 120 hours 0.8

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